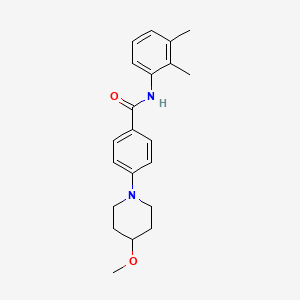

N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Description

N-(2,3-Dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative characterized by a 2,3-dimethylphenyl group attached to the benzamide core and a 4-methoxypiperidine moiety at the para position. These compounds often target neurological pathways, such as dopamine receptors, or exhibit enzyme inhibitory activity (e.g., urease inhibition) . The methoxy group on the piperidine ring may enhance solubility and influence metabolic stability compared to non-polar substituents .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-15-5-4-6-20(16(15)2)22-21(24)17-7-9-18(10-8-17)23-13-11-19(25-3)12-14-23/h4-10,19H,11-14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAGSJGRPCIAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dimethylphenylamine, which is then reacted with 4-(4-methoxypiperidin-1-yl)benzoyl chloride under appropriate conditions to form the target compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Research

Building Block for Synthesis

N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide serves as an essential building block in organic synthesis. Its structure allows for the creation of more complex molecules, making it valuable in the development of new compounds for various applications in medicinal chemistry and materials science.

Reference Standard

In analytical chemistry, this compound is utilized as a reference standard due to its well-defined properties. It aids in the calibration of analytical instruments and methods, ensuring accuracy in the quantification of similar compounds in complex mixtures.

Biological Applications

Pharmacological Potential

Research has indicated that this compound may exhibit diverse biological activities. Studies focus on its interactions with various enzymes and receptors, suggesting potential therapeutic effects such as:

- Anti-inflammatory Properties : Investigations into the compound's mechanism of action reveal that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : Preliminary studies suggest that this compound could act as an analgesic by modulating pain pathways in the nervous system .

Medical Research and Therapeutics

Cancer Treatment

The compound has been studied for its potential role in cancer therapy. Specific derivatives have shown promise as apoptosis-inducing agents by inhibiting anti-apoptotic proteins like Bcl-2. This mechanism suggests that this compound could be developed into a therapeutic agent for various cancers .

Neuropharmacology

Given its structural similarities to known neuroactive compounds, there is ongoing research into its effects on neurological targets. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Industrial Applications

Material Science

In industrial settings, this compound may serve as an intermediate in the synthesis of advanced materials or pharmaceuticals. Its unique properties can be exploited to develop new formulations or enhance existing products.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations:

- Piperidine vs.

- Substituent Effects : The 2,3-dimethylphenyl group (target compound) vs. 2,3-dichlorophenyl (CJB 090) or pyridyl groups (PG 01037) alters electronic properties and steric bulk, impacting receptor binding and solubility .

- Functional Groups : Sulfonamide (Compound 12) and ethoxymethoxy (Etobenzanid) substituents shift activity toward enzyme inhibition or pesticidal effects, unlike the neurological targets of piperazine-based benzamides .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Properties of Dopamine D3-Targeting Benzamides

| Compound | Half-Life (h) | Volume of Distribution (L/kg) | Brain-to-Plasma Ratio | CYP Metabolism | Efflux Transporter Substrate |

|---|---|---|---|---|---|

| CJB 090 | 1.49–3.27 | 5.95–14.19 | 2.93–11.81 | CYP3A4/5 | No |

| PG 01037 | 1.49–3.27 | 5.95–14.19 | 2.93–11.81 | CYP3A4/5 | Yes (P-glycoprotein) |

| Target Compound* | N/A | N/A | N/A | Likely CYP3A4/5 | Unknown |

*Inferred from structural similarity to CJB 090 and PG 01037 .

Key Findings:

- Brain Penetration : Piperazine-based benzamides (CJB 090, PG 01037) exhibit high brain-to-plasma ratios (>2.93), critical for central nervous system targets. The target compound’s methoxypiperidine may enhance blood-brain barrier permeability .

- Metabolism : CYP3A subfamilies predominantly metabolize these compounds. The methoxy group in the target compound may slow oxidation compared to chlorinated analogs .

Biological Activity

N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity based on various studies and provides a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Profile

- Molecular Formula : C19H24N2O2

- SMILES : CC1=C(C(=CC=C1)NC(=O)C2CCN(C2)C(=O)C)OC

- InChIKey : YOHYSYJDKVYCJI-UHFFFAOYSA-N

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

- Antitumor Activity : Compounds structurally related to this compound have shown promising antitumor effects. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle .

- Cholinesterase Inhibition : The piperidine moiety in the compound suggests potential activity against cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's. Inhibiting these enzymes can enhance acetylcholine levels, thereby improving cognitive function .

- DNA Binding : Some studies have indicated that similar compounds can bind to DNA and inhibit DNA-dependent enzymes, leading to antitumor effects. This mechanism is particularly relevant for compounds designed to target cancer cells selectively .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of related compounds:

Case Studies

- Antitumor Efficacy : A study conducted on a series of piperidine derivatives found that this compound exhibited significant cytotoxicity against lung cancer cell lines (A549). The compound's activity was notably higher in 2D culture systems compared to 3D models, indicating its potential for further development as an anticancer agent .

- Neuropharmacological Effects : Another investigation into piperidine derivatives highlighted their ability to inhibit both acetylcholinesterase and butyrylcholinesterase. This dual inhibition suggests potential therapeutic benefits for cognitive enhancement in neurodegenerative disorders .

Q & A

How can researchers optimize the multi-step synthesis of N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide to improve yield and purity?

Methodological Answer:

Synthetic optimization requires careful selection of reaction conditions, catalysts, and purification techniques. For example:

- Coupling Reactions : Use polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance nucleophilic substitution efficiency .

- Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura cross-couplings or peptide coupling reagents (e.g., HATU) for amide bond formation .

- Purification : Normal-phase chromatography (e.g., 10% methanol/dichloromethane gradients) or reverse-phase HPLC effectively isolates intermediates .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or LC-MS to identify side products early .

Key Data : In analogous compounds, yields improved from 24% to 72% by adjusting solvent ratios and column chromatography gradients .

What experimental strategies are effective for identifying the primary biological targets of this compound in neurological studies?

Methodological Answer:

- Receptor Binding Assays : Screen against dopamine (D2/D3) or serotonin receptors using radioligand displacement assays. For example, D3 receptor affinity (Ki) can be determined via competition with [³H]spiperone .

- Functional Selectivity : Use cAMP accumulation assays to distinguish agonist/antagonist activity at GPCRs .

- Computational Docking : Perform molecular docking (e.g., LeDock) to predict binding modes to receptors like D3R, guided by structural analogs (e.g., CJB 090 or NGB 2904) .

Data Contradictions : Some D3-selective ligands show variable efficacy in vivo due to off-target binding to 5-HT1A or α1-adrenergic receptors. Cross-validation with knockout models is critical .

How can pharmacokinetic challenges, such as low brain penetration, be addressed for this compound?

Methodological Answer:

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) to reduce P-glycoprotein (P-gp)-mediated efflux, as seen in PG 01037 analogs .

- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance solubility and BBB permeability .

- Metabolic Stability : Screen for CYP3A4/5-mediated degradation using human liver microsomes. Replace metabolically labile groups (e.g., methyl esters) with bioisosteres .

Key Finding : Brain-to-plasma ratios for D3R ligands like CJB 090 reached 11.81 in rodents, but intraperitoneal administration reduced exposure by 50% compared to IV routes .

How should researchers resolve contradictions in receptor affinity data across different assay systems?

Methodological Answer:

- Assay Standardization : Use identical buffer conditions (e.g., Mg²⁺ concentration) across radioligand binding assays to minimize variability in Ki values .

- Cell Line Selection : Compare results from transfected HEK-293 cells (high receptor expression) vs. native neuronal cells (physiological relevance) .

- Orthogonal Validation : Confirm functional activity via calcium flux or β-arrestin recruitment assays alongside binding data .

Example : N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzamide derivatives showed 100-fold differences in D3R affinity between cell-free and cell-based assays due to membrane lipid interactions .

What methodologies are recommended for structure-activity relationship (SAR) studies on the piperidine and benzamide moieties?

Methodological Answer:

- Fragment Replacement : Systematically replace the 4-methoxypiperidine group with morpholine, thiomorpholine, or azepane to assess steric/electronic effects on receptor binding .

- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to the benzamide ring to enhance metabolic stability and affinity .

- Enantiomer Separation : Use chiral HPLC to isolate R/S isomers and test for stereoselective activity, as seen in fluorenyl amides .

Key SAR Insight : In D3R ligands, 2,3-dichlorophenyl groups improved selectivity over D2R by 1,000-fold, while 3-methoxybenzamide enhanced lipophilicity .

What advanced analytical techniques are critical for characterizing this compound’s stability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and acidic/basic conditions, then analyze degradants via UPLC-QTOF-MS .

- Solid-State NMR : Characterize polymorphic forms that may affect solubility, as demonstrated in pyrido[2,3-d]pyrimidine analogs .

- X-ray Crystallography : Resolve crystal structures to identify hydrolysis-prone motifs (e.g., labile esters) .

Data Example : 1H NMR and 13C NMR of related benzamides confirmed hydrolytic cleavage of methoxy groups under acidic conditions .

How can solubility and formulation challenges be mitigated during preclinical development?

Methodological Answer:

- Co-Solvent Systems : Use PEG 400/water or HP-β-cyclodextrin solutions to achieve >1 mg/mL solubility, as validated for fluorenyl amides .

- Salt Formation : Prepare hydrochloride or fumarate salts to improve crystallinity and dissolution rates .

- Amorphous Dispersion : Spray-dry with polyvinylpyrrolidone (PVP) to stabilize high-energy forms and enhance bioavailability .

Key Data : PG 01037’s aqueous solubility increased from 0.02 mg/mL (free base) to 2.5 mg/mL as a hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.